molecular formula C27H17F2N3O4 B11375093 N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11375093
M. Wt: 485.4 g/mol
InChI Key: IQEYHYVPVMRQAB-UHFFFAOYSA-N
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Description

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes fluorinated aromatic rings and a benzofuran moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-fluoro-4-methylbenzoyl chloride, which is then reacted with 1-benzofuran-3-ylamine under controlled conditions to form the benzofuran intermediate. This intermediate is further reacted with 4-fluorophenylhydrazine and a suitable carboxylic acid derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide
  • N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide

Uniqueness

Compared to similar compounds, N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide stands out due to its unique combination of fluorinated aromatic rings and a benzofuran moiety. This structure imparts specific chemical and biological properties that make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H17F2N3O4

Molecular Weight

485.4 g/mol

IUPAC Name

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C27H17F2N3O4/c1-15-6-7-16(14-20(15)29)25(34)26-23(19-4-2-3-5-22(19)36-26)30-27(35)24-21(33)12-13-32(31-24)18-10-8-17(28)9-11-18/h2-14H,1H3,(H,30,35)

InChI Key

IQEYHYVPVMRQAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NN(C=CC4=O)C5=CC=C(C=C5)F)F

Origin of Product

United States

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